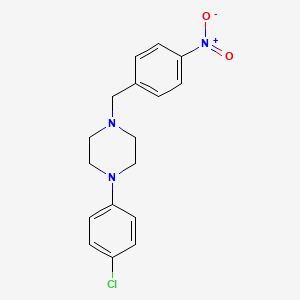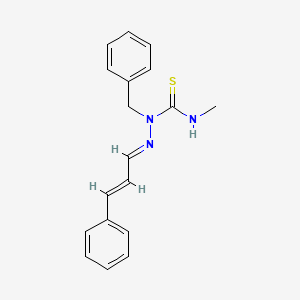
1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine, also known as CNB-001, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazines, which are organic compounds that contain a six-membered ring consisting of four carbon atoms and two nitrogen atoms. CNB-001 has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been found to have antioxidant properties, which may protect against oxidative stress-induced damage. It has also been shown to modulate the activity of several key enzymes and signaling pathways involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has some limitations, including its relatively low potency and selectivity for specific targets, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine. One area of interest is the potential use of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine in these conditions. Another area of interest is the development of more potent and selective analogs of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine, which may have greater therapeutic potential. Additionally, the use of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine in combination with other drugs or therapies may also be explored as a potential treatment option.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine involves several steps, starting with the reaction between 4-chloroaniline and 4-nitrobenzaldehyde to form 4-(4-chlorophenyl)-4-hydroxybutan-2-one. This intermediate is then reacted with piperazine to form 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine. The synthesis of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential therapeutic applications in several areas, including neuroprotection, neuroinflammation, and neurodegeneration. In preclinical studies, 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been found to have neuroprotective effects against oxidative stress, inflammation, and excitotoxicity. It has also been shown to have beneficial effects on memory and cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-3-7-16(8-4-15)20-11-9-19(10-12-20)13-14-1-5-17(6-2-14)21(22)23/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVNTYERRGQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5267215 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide](/img/structure/B5673223.png)
![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)
![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)
![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-(2-chloro-6-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5673302.png)
![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)